molecular formula C8H11N3O B028163 5-Propan-2-ylpyrazine-2-carboxamide CAS No. 111035-35-9

5-Propan-2-ylpyrazine-2-carboxamide

Cat. No. B028163
M. Wt: 165.19 g/mol
InChI Key: YWMNNJNYUBPZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propan-2-ylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H13N3O. It is a pyrazine derivative that has been used extensively in scientific research due to its unique properties. The compound is known for its ability to act as a potent inhibitor of certain enzymes, making it an important tool in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 5-Propan-2-ylpyrazine-2-carboxamide is thought to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action may vary depending on the specific enzyme being inhibited.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Propan-2-ylpyrazine-2-carboxamide are primarily related to its ability to inhibit certain enzymes. This inhibition can lead to changes in the levels of various neurotransmitters in the brain, which can have wide-ranging effects on physiological processes such as mood, cognition, and behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Propan-2-ylpyrazine-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool in studying the role of these enzymes in various physiological and biochemical processes. However, one limitation of the compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 5-Propan-2-ylpyrazine-2-carboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential for off-target effects.

Synthesis Methods

The synthesis of 5-Propan-2-ylpyrazine-2-carboxamide is typically carried out using a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dichloropyrazine with isobutyric acid in the presence of a base catalyst. The resulting compound is then converted to the desired product through a series of additional reactions.

Scientific Research Applications

5-Propan-2-ylpyrazine-2-carboxamide has been used extensively in scientific research due to its ability to inhibit certain enzymes. It has been shown to be effective in inhibiting the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are important in the regulation of neurotransmitters in the brain. This makes the compound an important tool in the study of various neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

5-propan-2-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5(2)6-3-11-7(4-10-6)8(9)12/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMNNJNYUBPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911946
Record name 5-(Propan-2-yl)pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propan-2-ylpyrazine-2-carboxamide

CAS RN

111035-35-9
Record name 2-Pyrazinecarboxamide, 5-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Propan-2-yl)pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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